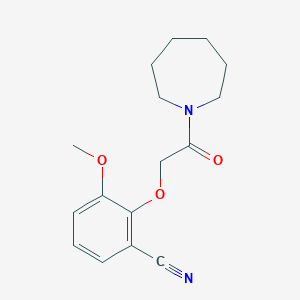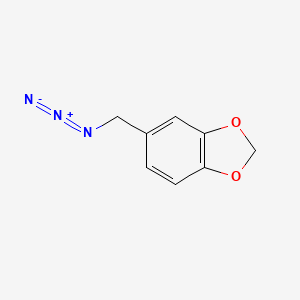
5-bromo-2-chloro-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, starting with the appropriate substituted benzene or pyridine derivatives. For instance, the synthesis of antipyrine derivatives involves the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines . Similarly, the preparation of a non-peptide CCR5 antagonist involves an elimination reaction, reduction reaction, and bromination . These methods could potentially be adapted for the synthesis of the compound , with the appropriate starting materials and reaction conditions.
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of compounds. For example, the crystal structure of a pyrazole derivative was determined, revealing a twisted conformation between the pyrazole and thiophene rings . Similarly, the structure of a bromo-indazole derivative was confirmed by X-ray diffraction, showing two symmetry-independent molecules in the unit cell . These studies provide insights into the possible conformation and arrangement of the compound of interest.
Chemical Reactions Analysis
The chemical reactivity of such compounds is often explored in the context of their biological activities. For instance, novel pyrazole carboxamides were synthesized and evaluated for their insecticidal and fungicidal activities . The reactivity of the compound could similarly be explored for potential biological applications, given its structural similarity to these active compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized using various spectroscopic techniques. For example, FT-IR, NMR, and MS were used to determine the structures of a series of pyrazole carboxamides , and a bromo-indazole derivative . These techniques could be employed to characterize the physical and chemical properties of "5-bromo-2-chloro-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzamide," including its solubility, stability, and electronic properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis of Novel Compounds
A series of novel compounds have been synthesized, including those with bromo, chloro, and pyridinyl substituents. These compounds are typically synthesized through reactions involving carbonyl chloride with substituted phenylhydroxyamines, followed by spectroscopic characterization such as IR, 1H NMR, and HRMS to determine their structures (Zhu et al., 2014).
Characterization Techniques
Detailed spectroscopic characterization, including FT-IR, 1H NMR, 13C NMR, and X-ray diffraction studies, are crucial for confirming the structures of such complex compounds (Anuradha et al., 2014).
Biological Activities
Insecticidal and Fungicidal Activities
Compounds with bromo, chloro, and pyridinyl groups have been evaluated for their insecticidal and fungicidal activities. For instance, larvicidal tests against oriental armyworm and mycelium growth rate methods are used to assess these activities, indicating potential agricultural applications (Zhu et al., 2014).
Antimicrobial and Anticancer Activities
Some derivatives exhibit antimicrobial activities against a variety of pathogens and possess anticancer properties, suggesting their potential in medical research and therapy development (Rahmouni et al., 2016).
Potential Applications
Advanced Material Synthesis
The study of compounds with specific substituents like bromo and chloro can lead to the development of advanced materials, including those used in light-emitting devices and biological labeling. The synthesis of such compounds often involves complex reactions and characterization techniques to tailor their physical and chemical properties for specific applications (Stagni et al., 2008).
Antiviral Research
Derivatives of benzamide-based compounds, including those with pyrazole and pyrimidine rings, have shown remarkable activity against avian influenza viruses, highlighting their potential in antiviral drug development (Hebishy et al., 2020).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-bromo-2-chloro-N-[oxan-4-yl(pyridin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrClN2O2/c19-14-3-4-16(20)15(10-14)18(23)22-17(12-5-8-24-9-6-12)13-2-1-7-21-11-13/h1-4,7,10-12,17H,5-6,8-9H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGAFRDZDKYRFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NC(=O)C3=C(C=CC(=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-chloro-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,4-dimethoxyphenyl)-2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B3009385.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethyl-6-oxopyridazine-3-carboxamide](/img/structure/B3009387.png)

![4-Methyl-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazole-2-ylamine](/img/structure/B3009390.png)
![2-Bromo-5-chloro-N-[(4-methoxyphenyl)methyl]-4-methylbenzenesulfonamide](/img/structure/B3009391.png)
![[2-(2,5,6-Trimethylbenzimidazolyl)ethoxy]benzene](/img/structure/B3009392.png)

![N-([2,3'-bifuran]-5-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3009394.png)
![3-((3-chlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B3009401.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3009405.png)
![5-[(2-Methylprop-2-en-1-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid](/img/structure/B3009406.png)